

IUPAC naming and structure of 1,1-Dibromo-4-tert-butylcyclohexane

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Compound of Interest

Compound Name: 1,1-Dibromo-4-tert-butylcyclohexane

Cat. No.: B14334975

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An In-depth Technical Guide to **1,1-Dibromo-4-tert-butylcyclohexane**: IUPAC Naming and Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, and conformational analysis of **1,1-Dibromo-4-tert-butylcyclohexane**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key physicochemical data, outlines a detailed experimental protocol for its synthesis, and utilizes visualizations to illustrate its structural and synthetic aspects.

IUPAC Nomenclature and Chemical Structure

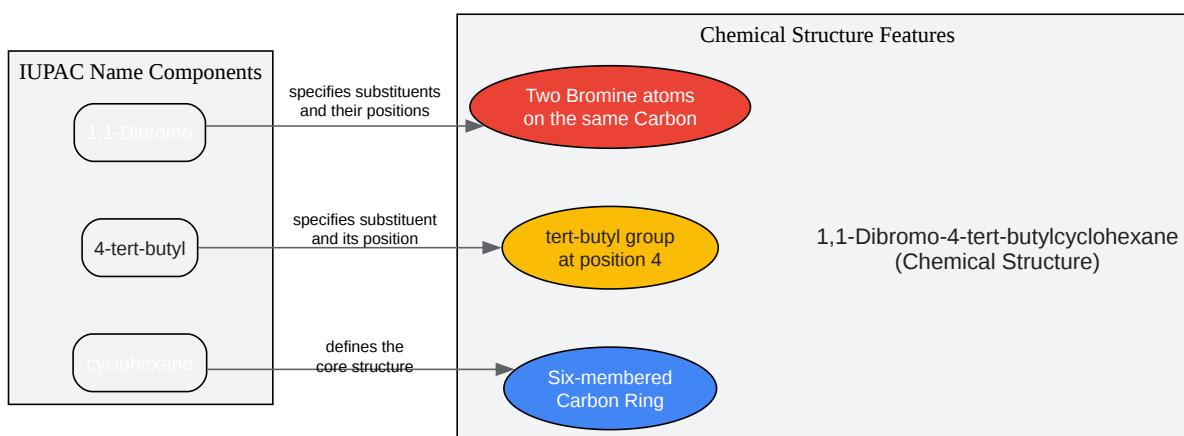
The systematic name for the compound is **1,1-Dibromo-4-tert-butylcyclohexane**, as defined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.^[1] The name is derived as follows:

- Cyclohexane: The core of the molecule is a six-membered carbon ring with only single bonds.
- tert-butyl: A bulky tertiary butyl group ($-\text{C}(\text{CH}_3)_3$) is attached to the cyclohexane ring.
- 4-tert-butyl: The position of the tert-butyl group is at the fourth carbon atom of the cyclohexane ring.

- Dibromo: Two bromine atoms are substituents on the ring.
- 1,1-Dibromo: Both bromine atoms are attached to the same carbon atom, which is designated as the first carbon of the ring.

The chemical structure is systematically built by numbering the cyclohexane ring starting from the carbon atom bearing the two bromine atoms as position 1, and numbering in the direction that gives the tert-butyl group the lowest possible locant, which is position 4.

Below is a diagram illustrating the logical relationship between the IUPAC name and the chemical structure.



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Caption: IUPAC name to structure relationship.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for **1,1-Dibromo-4-tert-butylcyclohexane** is presented in the table below. These values are primarily sourced from computational models and databases such as PubChem.

| Property | Value | Source |
|----------------------|-------------------------------------------------|------------|
| Molecular Formula | C ₁₀ H ₁₈ Br ₂ | PubChem[1] |
| Molecular Weight | 298.06 g/mol | PubChem[1] |
| CAS Number | 105669-73-6 | PubChem[1] |
| IUPAC Name | 1,1-dibromo-4-tert-butylcyclohexane | PubChem[1] |
| SMILES | CC(C)(C)C1CCC(CC1)(Br)Br | PubChem[1] |
| InChIKey | LXSGTDINQUVQDF-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (Computed) | 4.9 | PubChem[1] |
| Exact Mass | 297.97548 Da | PubChem[1] |
| Monoisotopic Mass | 295.97753 Da | PubChem[1] |

Conformational Analysis

The conformational landscape of **1,1-Dibromo-4-tert-butylcyclohexane** is dominated by the chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain. The presence of a bulky tert-butyl group has a profound influence on the conformational equilibrium. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial position to avoid significant steric hindrance (1,3-diaxial interactions) that would occur in an axial position.

In the chair conformation of **1,1-Dibromo-4-tert-butylcyclohexane**, the tert-butyl group at the C4 position will exist almost exclusively in the equatorial position. Consequently, the two bromine atoms at the C1 position will have one occupying an axial position and the other an equatorial position. A ring flip would force the tert-butyl group into a highly unfavorable axial position, making the alternative chair conformation significantly higher in energy and thus negligibly populated at room temperature.

While specific experimental data on the conformational energy differences for **1,1-Dibromo-4-tert-butylcyclohexane** are not readily available in the literature, studies on related compounds

such as cis-1,4-di-tert-butylcyclohexane have shown that significant steric strain can lead to the adoption of twist-boat conformations.[2][3] However, for 1,1-disubstituted cyclohexanes, the chair conformation is generally maintained, with the primary conformational determinant being the preference of the largest group at another position for the equatorial orientation.

Experimental Protocol: Synthesis of 1,1-Dibromo-4-tert-butylcyclohexane

The synthesis of **1,1-Dibromo-4-tert-butylcyclohexane** can be achieved by the gem-dibromination of the corresponding ketone, 4-tert-butylcyclohexanone. A common method for this transformation is the reaction of the ketone with phosphorus pentabromide (PBr_5). The following protocol is based on established procedures for the synthesis of gem-dibromides from cyclic ketones.

Reaction Scheme:



Materials and Reagents:

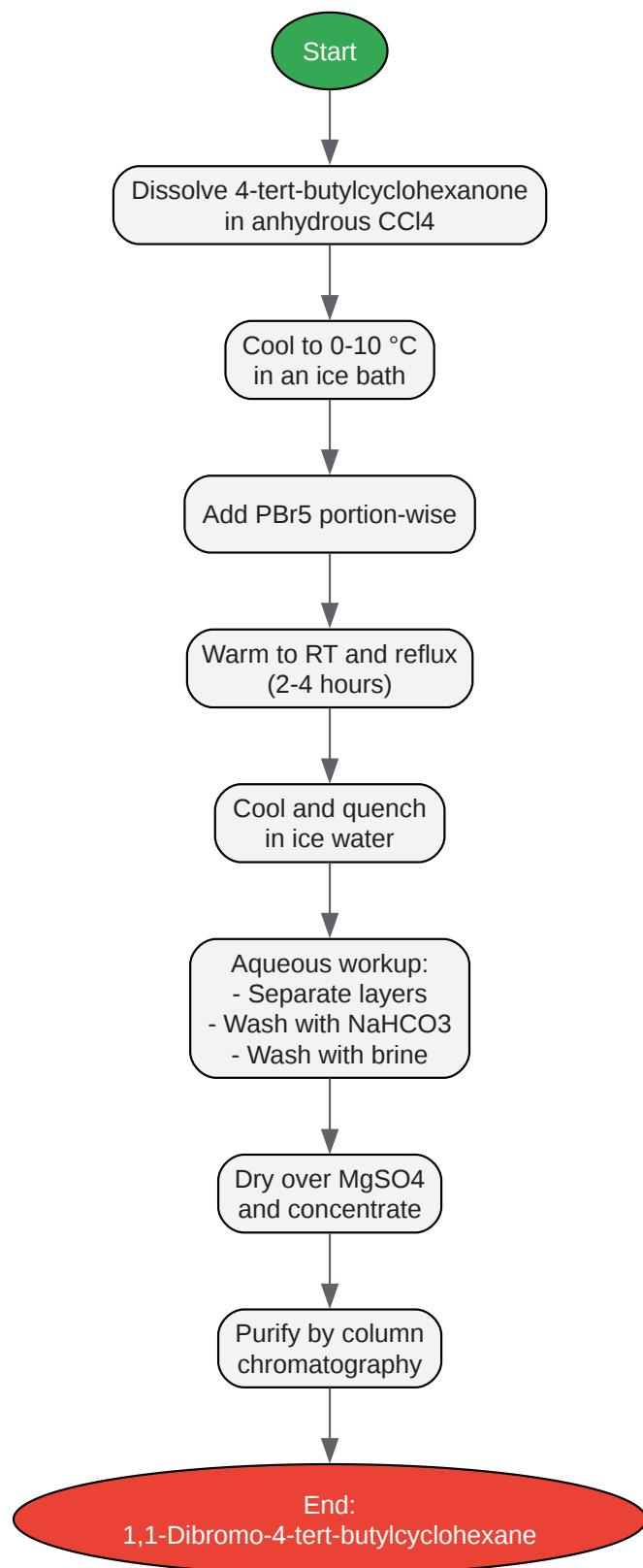
- 4-tert-butylcyclohexanone
- Phosphorus pentabromide (PBr_5)
- Anhydrous carbon tetrachloride (CCl_4) or another suitable inert solvent
- Ice water
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Hexane
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-tert-butylcyclohexanone (1 equivalent) in anhydrous carbon tetrachloride. Cool the flask in an ice bath.
- Addition of PBr_5 : Carefully add phosphorus pentabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
- Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker of ice water with vigorous stirring to quench the excess PBr_5 and hydrolyze the phosphorus oxybromide (POBr_3).
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude **1,1-Dibromo-4-tert-butylcyclohexane** by column chromatography on silica gel using hexane as the eluent.

Safety Precautions: Phosphorus pentabromide is highly corrosive and reacts violently with water. This entire procedure should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

The following diagram illustrates the experimental workflow for the synthesis of **1,1-Dibromo-4-tert-butylcyclohexane**.



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Caption: Synthesis workflow for **1,1-Dibromo-4-tert-butylcyclohexane**.

Conclusion

This technical guide has provided a detailed overview of the IUPAC naming, structure, and a plausible synthetic route for **1,1-Dibromo-4-tert-butylcyclohexane**. The conformational analysis highlights the dominant role of the equatorial tert-butyl group in determining the molecule's geometry. While specific experimental data for this compound is sparse, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and scientists working with this and related molecules. The provided experimental protocol outlines a practical method for its synthesis, enabling further investigation into its properties and applications.

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